Sulfo-Cy5-Methyltetrazine

bioorthogonal chemistry tetrazine ligation click chemistry

Standard Cy5 probes lack bioorthogonal reactivity and require organic co-solvents that compromise biomolecular integrity. Sulfo-Cy5-Methyltetrazine addresses both limitations through sulfonate-enhanced aqueous solubility and a methyltetrazine handle for rapid IEDDA ligation with TCO-tagged targets. • Direct aqueous solubility-no DMF/DMSO needed, preserving live-cell viability • Copper-free click reaction reaches completion in minutes at room temperature • Far-red emission (~670 nm) enables deeper tissue penetration with reduced autofluorescence

Molecular Formula C44H51N7O10S3
Molecular Weight 934.1 g/mol
Cat. No. B12395024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy5-Methyltetrazine
Molecular FormulaC44H51N7O10S3
Molecular Weight934.1 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)C=CC=CC=C5C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C
InChIInChI=1S/C44H51N7O10S3/c1-30-46-48-42(49-47-30)32-18-16-31(17-19-32)29-45-41(52)15-10-7-11-24-50-37-22-20-33(63(56,57)58)27-35(37)43(2,3)39(50)13-8-6-9-14-40-44(4,5)36-28-34(64(59,60)61)21-23-38(36)51(40)25-12-26-62(53,54)55/h6,8-9,13-14,16-23,27-28H,7,10-12,15,24-26,29H2,1-5H3,(H3-,45,52,53,54,55,56,57,58,59,60,61)
InChIKeyZXNMMOJPJIHIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy5-Methyltetrazine 1801924-46-8: Sulfonated Cyanine5 Tetrazine Bioorthogonal Probe


2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate (CAS: 1801924-46-8), also known as Sulfo-Cy5-Methyltetrazine, is a sulfonated pentamethine cyanine fluorophore functionalized with a methyltetrazine moiety . This compound combines the far-red fluorescence of the Cy5 chromophore (λₐᵦₛ ≈ 650 nm, λₑₘ ≈ 670 nm) with bioorthogonal reactivity via the tetrazine group, which undergoes rapid inverse electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO)-tagged biomolecules under copper-free, physiological conditions [1]. The molecule bears three sulfonate groups conferring high aqueous solubility without organic co-solvents, and features a methyl-substituted tetrazine ring, a structural modification known to enhance stability at physiological pH relative to unsubstituted tetrazine analogs .

Why Generic Cy5 Dyes Cannot Substitute Sulfo-Cy5-Methyltetrazine in Bioorthogonal Labeling Workflows


Interchanging Sulfo-Cy5-Methyltetrazine with generic Cy5 NHS esters, Cy5-azide, or even non-sulfonated Cy5-tetrazine analogs introduces quantifiable performance deficits in aqueous bioorthogonal conjugation. Standard Cy5 dyes lack the tetrazine reactive handle, rendering them incompatible with TCO-based pretargeting or live-cell click labeling strategies without additional functionalization steps [1]. Non-sulfonated cyanines require organic co-solvents (DMF or DMSO) for dissolution, which can denature proteins and compromise live-cell viability; sulfonated derivatives such as this compound eliminate organic co-solvent requirements entirely, preserving biomolecular integrity [2]. Among tetrazine-functionalized cyanines, the methyltetrazine variant exhibits superior hydrolytic stability at physiological pH compared to unsubstituted tetrazine counterparts, a distinction that directly impacts labeling efficiency in prolonged in vivo or buffer-incubation experiments .

Quantitative Differentiation Evidence: Sulfo-Cy5-Methyltetrazine vs. Closest Analogs


Methyltetrazine vs. Unsubstituted Tetrazine: Hydrolytic Stability at Physiological pH

Sulfo-Cy5-Methyltetrazine incorporates a methyl group at the 6-position of the tetrazine ring. This substitution confers optimal stability at physiological pH relative to hydrogen-substituted tetrazine probes . Methyltetrazine derivatives are documented to possess enhanced resistance to hydrolytic degradation in aqueous buffers compared to unsubstituted tetrazines, which exhibit faster decomposition rates under the same conditions . For experiments requiring extended incubation (e.g., overnight labeling, in vivo circulation), this stability differential translates to higher retained reactive probe concentration at the time of TCO encounter.

bioorthogonal chemistry tetrazine ligation click chemistry

Sulfo-Cy5 vs. Non-Sulfonated Cy5: Organic Co-Solvent-Free Aqueous Solubility

This compound bears three sulfonate (-SO₃⁻) groups, classifying it as a sulfonated cyanine. Sulfonated cyanines exhibit high aqueous solubility enabling direct dissolution in water or aqueous buffers, whereas non-sulfonated cyanines require dissolution in organic co-solvents such as DMF or DMSO prior to addition to aqueous reaction mixtures [1]. The requirement for organic co-solvent with non-sulfonated dyes introduces a quantifiable risk: DMF or DMSO at the concentrations needed for dye dissolution can denature proteins and compromise live-cell viability [2]. Sulfonated cyanines including Sulfo-Cy5-Methyltetrazine eliminate this co-solvent requirement entirely [3].

aqueous solubility bioconjugation protein labeling

Sulfo-Cy5-Methyltetrazine vs. Sulfo-Cy5-tetrazine: CAS-Differentiated Methyltetrazine vs. H-Tetrazine Probes

Two structurally distinct Sulfo-Cy5-tetrazine conjugates exist in the commercial market, differentiated by CAS registry numbers and tetrazine substitution patterns. Sulfo-Cy5-Methyltetrazine (CAS 1801924-46-8, MW 934.11 g/mol, formula C₄₄H₅₁N₇O₁₀S₃) bears a 6-methyl-1,2,4,5-tetrazin-3-yl group . In contrast, Sulfo-Cy5-tetrazine (CAS 1801695-57-7, MW 919.27 g/mol, formula C₄₃H₄₉N₇O₁₀S₃) bears an unsubstituted 1,2,4,5-tetrazin-3-yl group . Both share near-identical fluorescence properties (Ex/Em 633/647 nm to 650/670 nm range) and the same sulfonated Cy5 core, but the methyl substitution on the tetrazine ring confers differential hydrolytic stability at physiological pH, with methyltetrazines documented as possessing optimal stability relative to H-tetrazines . Researchers performing extended-duration labeling or in vivo experiments should select the methyltetrazine variant when maximal probe stability is required.

click chemistry reagent tetrazine variant bioorthogonal labeling

Tetrazine-TCO vs. Azide-Alkyne Click Chemistry: Reaction Rate Differential

The tetrazine moiety in this compound enables participation in the IEDDA ligation with TCO-tagged biomolecules, a reaction characterized by second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹ for strained trans-cyclooctenes, with typical reported values ranging from 800 to 30,000 M⁻¹s⁻¹ depending on tetrazine substitution and dienophile structure [1]. This kinetic regime is orders of magnitude faster than strain-promoted azide-alkyne cycloaddition (SPAAC), which exhibits second-order rate constants on the order of 1 M⁻¹s⁻¹ [2]. The tetrazine-TCO reaction proceeds efficiently under copper-free, physiological conditions without requiring elevated temperatures [3].

bioorthogonal chemistry reaction kinetics IEDDA

Sulfo-Cy5-Methyltetrazine Spectral Compatibility with Standard Laser Lines

Sulfo-Cy5-Methyltetrazine exhibits absorption and emission spectra that are effectively identical to those of Alexa Fluor 647, CF 647 Dye, and other Cyanine5-based fluorophores . Vendor specifications report an extinction coefficient of 250,000 M⁻¹cm⁻¹ for the Cy5 tetrazine conjugate class . The excitation maximum of 649-650 nm aligns optimally with the 633 nm HeNe laser and 647 nm laser lines standard on confocal microscopes and flow cytometers, while the emission maximum of 670-671 nm falls within the far-red detection channel . This spectral profile provides a quantifiable advantage over shorter-wavelength fluorophores (e.g., FITC, Cy3) in terms of reduced biological autofluorescence background: cellular autofluorescence intensity in the far-red region is typically 5- to 10-fold lower than in the green (∼520 nm) region, improving signal-to-background ratios [1].

fluorescence spectroscopy far-red fluorophore flow cytometry

Sulfo-Cy5-Methyltetrazine pH Stability Range: 4-10 Insensitivity

Sulfonated Cy5 conjugates, including Sulfo-Cy5-Methyltetrazine, exhibit pH-insensitive fluorescence properties across the range of pH 4 to pH 10 [1]. This broad pH tolerance is a class-level characteristic of sulfo-Cy5 dyes that distinguishes them from certain pH-sensitive fluorophores (e.g., fluorescein derivatives) whose quantum yield drops precipitously below pH 7. The pH 4-10 stability window encompasses all physiologically relevant buffer conditions and most common labeling and imaging buffers [2]. This property ensures consistent fluorescence intensity independent of local microenvironment pH fluctuations during intracellular trafficking, endosomal processing, or across different buffer systems [3].

pH stability fluorescence probe buffer compatibility

Optimal Application Scenarios for Sulfo-Cy5-Methyltetrazine 1801924-46-8 in Bioorthogonal Labeling


Live-Cell Protein Labeling via TCO-Pretargeting and IEDDA Click Chemistry

In live-cell imaging workflows requiring covalent fluorescent labeling without genetic fusion tags, Sulfo-Cy5-Methyltetrazine enables the two-step pretargeting strategy. Cells or proteins are first functionalized with TCO groups (via metabolic incorporation or amine-reactive TCO-NHS). The methyltetrazine probe is then added under copper-free, physiological conditions, where the ultra-rapid IEDDA reaction (k₂ up to 10⁶ M⁻¹s⁻¹) [1] drives efficient conjugation at low probe concentrations. The sulfonate groups eliminate organic co-solvent requirements [2], preserving live-cell viability, while the methyltetrazine stability advantage ensures retained reactivity during extended labeling incubations .

In Vivo Pretargeted Imaging with Extended Circulation Requirements

For in vivo fluorescence imaging studies where the probe must circulate for extended periods before encountering TCO-labeled targets, Sulfo-Cy5-Methyltetrazine provides two critical advantages. First, its far-red emission (λₑₘ ≈ 670 nm) enables deeper tissue penetration and reduced tissue autofluorescence compared to visible-wavelength probes [1]. Second, the methyltetrazine moiety exhibits enhanced hydrolytic stability at physiological pH relative to unsubstituted tetrazines [2], maintaining a higher fraction of reactive probe during circulation. This stability differential is particularly valuable in pretargeted imaging strategies where the tetrazine probe is administered hours after TCO-modified targeting agent accumulation.

High-Throughput Bioconjugation for Antibody-Drug Conjugate Screening

In industrial bioconjugation workflows where multiple antibody or protein variants require rapid, parallel fluorescent labeling for screening assays, Sulfo-Cy5-Methyltetrazine offers workflow efficiency advantages. The direct aqueous solubility eliminates the need for organic co-solvent preparation steps [1], reducing handling time and potential sample contamination. The tetrazine-TCO reaction proceeds to completion within minutes at room temperature without copper catalyst or reducing agents [2], enabling true 'mix-and-read' labeling compatible with automated liquid handling platforms. The pH 4-10 stability range ensures consistent performance across diverse buffer conditions encountered during high-throughput screening.

Multiplexed Imaging with Spectral Separation from Visible Fluorophores

For multiplexed fluorescence microscopy or flow cytometry panels requiring minimal spectral crosstalk, Sulfo-Cy5-Methyltetrazine's far-red emission (λₑₘ ≈ 670 nm) provides optimal separation from common visible fluorophores such as FITC (λₑₘ 520 nm), PE (λₑₘ 575 nm), and Cy3 (λₑₘ 570 nm) [1]. The extinction coefficient of 250,000 M⁻¹cm⁻¹ [2] ensures bright signal in the far-red channel. When paired with TCO-based orthogonal labeling chemistry, this probe enables simultaneous multicolor detection without the spectral overlap constraints that limit combinations of amine-reactive dyes. This application leverages the unique combination of bioorthogonal reactivity and far-red spectral positioning unavailable with generic Cy5 NHS esters.

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